3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one
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Overview
Description
3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a propanone backbone, with a methyl-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one typically involves the reaction of 4-methylaniline with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one: Similar in structure but with different substituents on the phenyl rings.
4-Methyl-3-[(4-methylphenyl)amino]phenol: Another aromatic compound with similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both aniline and ketone functionalities. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
89787-32-6 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(N,4-dimethylanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO/c1-14-8-10-16(11-9-14)18(2)13-12-17(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
RRHSGLQEFSHQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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